molecular formula C21H16N2O B2551405 (10Z)-11-(4-methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one CAS No. 1798341-87-3

(10Z)-11-(4-methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one

Cat. No.: B2551405
CAS No.: 1798341-87-3
M. Wt: 312.372
InChI Key: CRNRFBOTAWJZPD-UHFFFAOYSA-N
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Description

(10Z)-11-(4-methylphenyl)-2,10-diazatricyclo[10400^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10Z)-11-(4-methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the tricyclic core: This step involves cyclization reactions under specific conditions to form the tricyclic structure.

    Introduction of the diazatricyclo moiety: This is achieved through reactions involving nitrogen-containing reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

(10Z)-11-(4-methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (10Z)-11-(4-methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (10Z)-11-(4-methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (10Z)-11-(4-methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one: shares similarities with other tricyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of a tricyclic core with a diazatricyclo moiety and a 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

The compound (10Z)-11-(4-methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one is a member of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the existing literature on its biological activity, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.

Chemical Structure

The structural formula of the compound is complex due to its diazatricyclo framework and multiple functional groups. Its IUPAC name reflects its intricate structure which contributes to its biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
  • Mechanism of Action : Induction of apoptosis and inhibition of cell proliferation were observed in studies involving related indolizine derivatives .
Cell LineIC50 Value (µM)Reference
MCF-715.3
HepG222.5
HCT11618.7

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • In vitro Studies : Demonstrated a decrease in inflammatory markers in cell cultures treated with similar indolizine derivatives .

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Results : Significant inhibition of bacterial growth was reported with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays:

  • Mechanism : Scavenging of free radicals and inhibition of lipid peroxidation.
  • Findings : Comparable to well-known antioxidants like Vitamin E in certain assays .

Case Studies

Several studies have highlighted the biological relevance of compounds structurally similar to this compound:

  • Study on Indolizine Derivatives : A study demonstrated that derivatives with a similar framework exhibited potent anticancer activity against multiple cell lines while also showing anti-inflammatory effects by modulating cytokine levels .
  • Antimicrobial Efficacy Research : Another research effort focused on the antimicrobial properties of related indolizine compounds against resistant bacterial strains, emphasizing their potential use in treating infections caused by multidrug-resistant bacteria .

Properties

IUPAC Name

6-(4-methylphenyl)-11H-benzo[c][1,5]benzodiazocin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)23-21(24)17-7-3-5-9-19(17)22-20/h2-13H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNRFBOTAWJZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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